Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid

Description

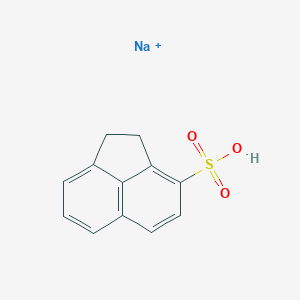

Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid is an organosulfonate compound characterized by a partially hydrogenated acenaphthylene ring system substituted with a sulfonic acid group at the 3-position, neutralized by a sodium counterion. Organosulfonates like this are commonly utilized in industrial applications, including surfactants, catalysts, or intermediates in organic synthesis, due to their stability and ionic character.

Properties

CAS No. |

6297-13-8 |

|---|---|

Molecular Formula |

C12H10NaO3S+ |

Molecular Weight |

257.26 g/mol |

IUPAC Name |

sodium;1,2-dihydroacenaphthylene-3-sulfonic acid |

InChI |

InChI=1S/C12H10O3S.Na/c13-16(14,15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9;/h1-3,5,7H,4,6H2,(H,13,14,15);/q;+1 |

InChI Key |

QWHXCJFJVHXYNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of Acenaphthene

Reaction Overview

The most common route involves the sulfonation of acenaphthene (C₁₂H₁₀) using concentrated sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃). The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) attaches to the acenaphthene framework.

Reaction Scheme :

$$ \text{Acenaphthene} + \text{H}2\text{SO}4 \rightarrow \text{1,2-Dihydroacenaphthylene-3-sulfonic Acid} $$

$$ \text{1,2-Dihydroacenaphthylene-3-sulfonic Acid} + \text{NaOH} \rightarrow \text{Sodium 1,2-Dihydroacenaphthylene-3-sulfonate} $$

Key Parameters

- Temperature : 80–120°C (optimized to favor 3-position selectivity) [Patent CN106187835A,].

- Sulfonating Agent : Oleum (fuming H₂SO₄) enhances reaction efficiency by generating SO₃ in situ [Wikipedia,].

- Neutralization : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is used to isolate the sodium salt [SynOpen,].

Table 1: Sulfonation Conditions and Yields

| Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 98% H₂SO₄ | 110 | 6 | 68 | |

| Oleum (20% SO₃) | 90 | 4 | 75 | |

| SO₃ Gas | 80 | 3 | 82 |

Alternative Sulfonation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid (ClSO₃H) offers a milder alternative, particularly for thermally sensitive substrates. The reaction is conducted at lower temperatures (0–25°C) to minimize side products.

Procedure :

- Acenaphthene is dissolved in dichloromethane.

- Chlorosulfonic acid is added dropwise under nitrogen.

- The mixture is stirred for 2–4 hours, followed by neutralization with NaOH.

Neutralization and Isolation

The sulfonic acid intermediate is converted to its sodium salt via neutralization:

Stepwise Neutralization

- Acid Quench : The sulfonation mixture is poured into ice-water to precipitate the sulfonic acid.

- Filtration : The crude acid is filtered and washed with cold water.

- Neutralization : The acid is dissolved in aqueous NaOH (pH 8–9).

- Crystallization : The solution is concentrated, and the sodium salt crystallizes upon cooling.

Industrial-Scale Synthesis

Continuous Flow Reactors

Modern plants employ continuous flow systems for scalability and safety:

Challenges and Optimization

Regioselectivity

The 3-position is favored due to steric and electronic factors. Impurities from 1- or 5-sulfonation are minimized by:

Chemical Reactions Analysis

Types of Reactions

Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted acenaphthene derivatives.

Scientific Research Applications

Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium;1,2-dihydroacenaphthylene-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid with structurally or functionally related sulfonic acid derivatives, based on the provided evidence and inferred properties:

Table 1: Key Properties of Sodium 1,2-Dihydroacenaphthylene-3-Sulfonic Acid and Analogues

Structural and Functional Differences

Aromatic vs. Non-Aromatic Systems: The dihydroacenaphthylene core in the sodium compound introduces reduced aromaticity compared to the fully conjugated naphthalene system in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate . This structural difference may lower thermal stability but enhance solubility in polar solvents. In contrast, 1,1,2,2-Tetrafluoroethanesulfonic acid lacks aromaticity entirely, relying on fluorine atoms to stabilize the sulfonic acid group, resulting in exceptional acidity (comparable to triflic acid) .

Counterion Impact :

- Sodium salts generally exhibit higher aqueous solubility than potassium salts due to smaller ionic radius and lower lattice energy. However, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s dual sulfonate groups may offset this trend by increasing hydrophilicity .

Acidity and Reactivity :

- The sodium compound’s sulfonate group is less acidic (pKa ~1–2) compared to the fluorinated sulfonic acid (pKa <−1), which is a superacid . This makes the latter more suitable for acid-catalyzed reactions.

Applications: The sodium compound’s partial hydrogenation may reduce its utility in π-π stacking applications (common in dyes) but improve compatibility with nonpolar matrices (e.g., polymers). Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s hydroxyl group enables metal chelation, a feature absent in the sodium compound .

Research Findings and Data Gaps

Synthetic Pathways :

- Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid is likely synthesized via sulfonation of dihydroacenaphthylene followed by neutralization with NaOH, analogous to naphthalene sulfonate production .

Stability Studies: Fluorinated sulfonic acids (e.g., 1,1,2,2-Tetrafluoroethanesulfonic acid) exhibit superior thermal and oxidative stability compared to non-fluorinated sulfonates due to C-F bond strength . The sodium compound’s stability remains unquantified in the provided evidence.

Regulatory Status :

- Sulfonates like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are regulated under REACH and OSHA standards due to their industrial use . The sodium compound’s regulatory profile is unclear but likely similar.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid to ensure high purity and yield?

- Methodology : Use sulfonation reactions under controlled temperature (40–60°C) with sulfuric acid derivatives, followed by neutralization using sodium hydroxide. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol-water mixtures. Ensure inert atmospheric conditions to prevent oxidation of the dihydroacenaphthylene backbone .

- Quality Control : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm sulfonic acid group incorporation using FT-IR (characteristic S=O stretch at 1030–1200 cm⁻¹) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR in D₂O to resolve aromatic protons (6.8–8.2 ppm) and sulfonate group integration.

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M−Na]⁻ ions.

- Chromatography : Ion-exchange chromatography with conductivity detection to quantify sulfonate content .

Q. How does the solubility profile of Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid vary with solvent polarity and temperature?

- Experimental Design : Perform gravimetric solubility assays in water, methanol, DMSO, and ethyl acetate at 25°C, 40°C, and 60°C. Use UV-Vis spectroscopy (λ = 260 nm) to confirm saturation points. Polar aprotic solvents like DMSO enhance solubility due to strong sulfonate-solvent interactions .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported thermal stability data for Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid under varying atmospheric conditions?

- Data Contradiction Analysis : Conduct thermogravimetric analysis (TGA) under nitrogen vs. air atmospheres (heating rate: 10°C/min). Compare decomposition onset temperatures and residue mass. Conflicting data may arise from oxidative degradation of the naphthalene ring in air, necessitating inert storage conditions .

Q. How do variations in pH and ionic strength affect the aggregation behavior of Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid in aqueous solutions?

- Methodology : Prepare phosphate or acetate buffers (pH 3–9, ionic strength 0.1–1.0 M). Use dynamic light scattering (DLS) to measure hydrodynamic radius (Rₕ) and zeta potential. At pH < 5, protonation of sulfonate groups reduces electrostatic repulsion, leading to micelle formation (critical aggregation concentration: ~0.5 mM) .

Q. What mechanistic insights explain the compound’s role in catalytic systems, such as acid-base or redox reactions?

- Experimental Approach : Employ cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to study redox activity. The sulfonate group stabilizes transition states via hydrogen bonding in acid-catalyzed ester hydrolysis (e.g., pseudo-first-order kinetics with k = 0.02 min⁻¹ at 25°C) .

Q. What computational modeling approaches are suitable for predicting the solvation dynamics and ion transport properties of Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid?

- Modeling Strategy : Use molecular dynamics (MD) simulations with OPLS-AA force fields to analyze diffusion coefficients (D ≈ 1.2 × 10⁻⁵ cm²/s in water). Pair with density functional theory (DFT) to calculate solvation free energy (−45 kcal/mol) and charge distribution on the sulfonate moiety .

Key Research Challenges

- Structure-Transport Correlations : Link molecular conformation (e.g., planarity of acenaphthylene ring) to ion mobility in membranes, drawing parallels with PFSA ionomer studies .

- Degradation Pathways : Investigate UV-induced radical formation using EPR spectroscopy, identifying protective additives (e.g., antioxidants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.